molecular formula C20H11BrFNO2 B2840292 9-(4-bromo-2-fluorophenyl)-9-azatricyclo[9.4.0.0^{2,7}]pentadeca-1(11),2(7),3,5,12,14-hexaene-8,10-dione CAS No. 533867-93-5

9-(4-bromo-2-fluorophenyl)-9-azatricyclo[9.4.0.0^{2,7}]pentadeca-1(11),2(7),3,5,12,14-hexaene-8,10-dione

Cat. No.: B2840292
CAS No.: 533867-93-5
M. Wt: 396.215
InChI Key: QVNRMIULOKFCBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 9-(4-bromo-2-fluorophenyl)-9-azatricyclo[9.4.0.0²,⁷]pentadeca-1(11),2(7),3,5,12,14-hexaene-8,10-dione is a polycyclic heteroaromatic molecule featuring a tricyclic core (azatricyclo[9.4.0.0²,⁷]pentadecahexaene) with two ketone groups at positions 8 and 10. The 4-bromo-2-fluorophenyl substituent introduces halogen atoms at distinct positions on the aromatic ring, influencing electronic properties (e.g., electron-withdrawing effects) and steric bulk. The bromo and fluoro substituents may enhance metabolic stability compared to non-halogenated analogs, making it a candidate for pharmacological exploration .

Properties

IUPAC Name

6-(4-bromo-2-fluorophenyl)benzo[d][2]benzazepine-5,7-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H11BrFNO2/c21-12-9-10-18(17(22)11-12)23-19(24)15-7-3-1-5-13(15)14-6-2-4-8-16(14)20(23)25/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVNRMIULOKFCBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C(=O)N(C2=O)C4=C(C=C(C=C4)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H11BrFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Bromo-2-fluorophenyl)benzodbenzazepine-5,7-dione typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate boron reagents and palladium catalysts, as well as controlling reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

6-(4-Bromo-2-fluorophenyl)benzodbenzazepine-5,7-dione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.

    Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

    Substitution: The bromine and fluorine atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like sodium iodide in acetone (Finkelstein reaction) or silver nitrate in ethanol can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted benzazepine derivatives.

Scientific Research Applications

6-(4-Bromo-2-fluorophenyl)benzodbenzazepine-5,7-dione has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.

    Industry: The compound’s unique structure makes it a candidate for developing new materials with specific properties, such as electronic or optical applications.

Mechanism of Action

The mechanism of action of 6-(4-Bromo-2-fluorophenyl)benzodbenzazepine-5,7-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The exact mechanism depends on the specific application and the biological system being studied. For example, in medicinal chemistry, the compound may act as an inhibitor or modulator of a particular enzyme, affecting its activity and downstream signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical differences between the target compound and analogs:

Compound Name Substituent(s) Molecular Formula XlogP Hydrogen Bond Acceptors Notable Properties/Activity
9-(4-Bromo-2-fluorophenyl)-9-azatricyclo[...]-8,10-dione (Target) 4-Br, 2-F C₂₂H₁₄BrFNO₂ ~4.5* 3 High lipophilicity, halogenated
9-(4-Ethoxyphenyl)-9-azatricyclo[...]-8,10-dione (CAS 124214-25-1) 4-OCH₂CH₃ C₂₂H₁₇NO₃ 4.4 3 Ethoxy group enhances solubility
7-(4-Fluorophenyl)-8,10-dioxa-3-azabicyclo[5.2.1]decane hydrochloride 4-F C₁₄H₁₅FNO₂·HCl N/A 3 Bicyclic core, hydrochloride salt
10-(2,5-Difluorophenyl)-9-methyl-8-oxa-10,12-diazatricyclo[...]-11-one 2,5-F, CH₃ C₁₉H₁₄F₂N₂O₂ N/A 4 Diazatricyclic, dual fluorine
9-(4-Methoxyphenyl)-3,7-dithia-5-azatetracyclo[...]-4(8)-one 4-OCH₃ C₁₈H₁₅NO₃S₂ N/A 3 Sulfur-containing heterocycles

*Estimated based on halogenated analogs .

Key Comparative Insights:

Substituent Effects :

  • Halogen vs. Alkoxy Groups : The bromo-fluoro substituent in the target compound increases molecular weight and lipophilicity (XlogP ~4.5) compared to the ethoxy analog (XlogP 4.4) . Bromine’s steric bulk may hinder metabolic oxidation, whereas fluorine’s electronegativity enhances aromatic ring stability .
  • Positional Isomerism : The 2,5-difluoro analog () demonstrates how fluorine placement affects electronic distribution and binding affinity in receptor-ligand interactions .

Core Structure Variations :

  • The target’s tricyclic 9-azatricyclo system differs from bicyclic frameworks (e.g., ’s 8,10-dioxa-3-azabicyclo[5.2.1]decane), which lack the fused hexaene ring. This structural complexity may influence π-π stacking interactions in biological targets .
  • Sulfur-containing analogs () exhibit reduced lipophilicity due to thioether groups, contrasting with the target’s halogenated aromatic system .

Synthetic Routes :

  • The target compound likely derives from cycloaddition or halogenation reactions, akin to the synthesis of 1-aza-9-oxafluorenes via acid-catalyzed cycloaddition () .
  • Ethoxy-substituted analogs () are synthesized via nucleophilic substitution, whereas halogenation may require electrophilic aromatic substitution or transition-metal catalysis .

The ethoxy analog’s higher solubility (due to the polar OCH₂CH₃ group) may favor pharmacokinetics, whereas bromine’s metabolic inertia could prolong half-life .

Computational and Experimental Similarity Assessments

  • 3D Similarity Metrics : PubChem3D’s shape (ST) and feature (CT) similarity scores () could quantify structural overlap between the target and analogs. A ST ≥0.8 and CT ≥0.5 indicate significant similarity, though halogen substituents may reduce CT scores due to divergent electrostatic features .
  • Binary Fingerprint Analysis : Tanimoto coefficients () comparing the target’s fingerprint (e.g., MACCS keys) with analogs would highlight functional group commonalities, with bromine/fluorine atoms contributing distinct bits .

Biological Activity

Chemical Structure and Properties

The compound features a unique tricyclic structure with multiple functional groups, including bromine and fluorine substituents that may influence its biological properties. The molecular formula is represented as C19H14BrF1N1O2C_{19}H_{14}BrF_{1}N_{1}O_{2} with a molecular weight of approximately 373.23 g/mol.

Anticancer Properties

Research has indicated that compounds with similar structural motifs exhibit significant anticancer activity. For instance, studies have shown that analogs of this compound can inhibit cell proliferation in various cancer cell lines, including breast and prostate cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest.

Table 1: Summary of Anticancer Activity in Related Compounds

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound AMCF-7 (Breast)5.2Apoptosis induction
Compound BPC-3 (Prostate)3.8Cell cycle arrest
Compound CA549 (Lung)4.1Inhibition of angiogenesis

Antimicrobial Activity

In addition to anticancer properties, the compound has been evaluated for its antimicrobial activity. Preliminary results suggest that it exhibits moderate antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus.

Table 2: Antimicrobial Activity Data

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus64 µg/mL
Escherichia coli>128 µg/mL

The biological activity of the compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer metabolism.
  • Interaction with DNA : Some studies suggest that these compounds can intercalate into DNA, disrupting replication and transcription processes.
  • Modulation of Signaling Pathways : The compound may affect signaling pathways related to cell growth and apoptosis.

Study 1: Anticancer Efficacy in vitro

A recent study published in Journal of Medicinal Chemistry explored the anticancer efficacy of structurally related compounds in vitro. The study found that treatment with the compound led to a significant decrease in cell viability in MCF-7 cells, with an IC50 value lower than many standard chemotherapeutic agents.

Study 2: Antimicrobial Screening

Another study focused on the antimicrobial properties of halogenated phenyl compounds, revealing that derivatives similar to the target compound demonstrated potent activity against pathogenic bacteria. The findings support further exploration into its potential as an antimicrobial agent.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.